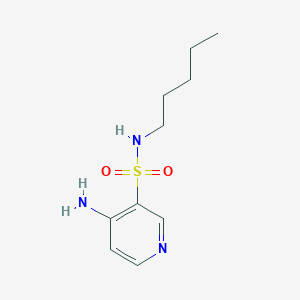
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor indole compound followed by alkylation and subsequent functional group modifications . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows it to bind to multiple receptors, influencing different biochemical pathways .
Comparación Con Compuestos Similares
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Similar in structure but with different functional groups.
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline]: Another indole derivative with distinct applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-ethyl-3,3-dimethyl-6-nitroindol-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-4-13-10-7-8(14(16)17)5-6-9(10)12(2,3)11(13)15/h5-7H,4H2,1-3H3 |
Clave InChI |
LUUINGVHEHDLDS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(C1=O)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinone, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8583508.png)

![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)






![tert-butyl N-[3-amino-3-(3-chlorophenyl)propyl]carbamate](/img/structure/B8583581.png)
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)


